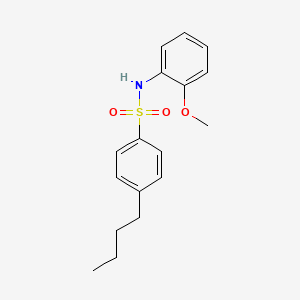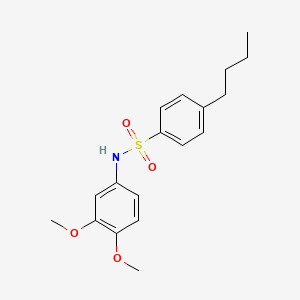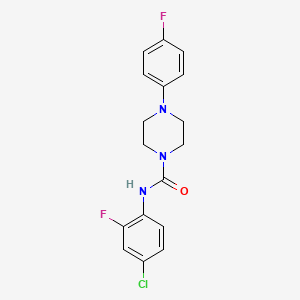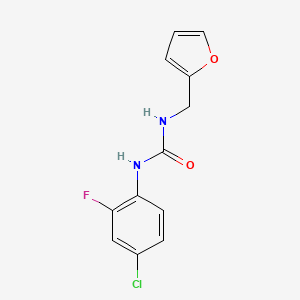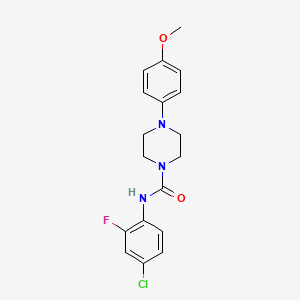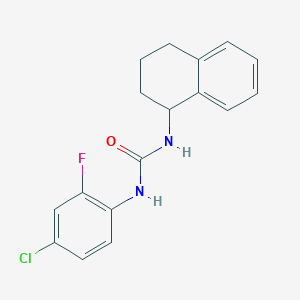
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, also known as BCT-197, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and inflammation. BCT-197 is a piperazinecarboxamide derivative that has been shown to have anti-inflammatory and anti-tumorigenic properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway that is frequently upregulated in cancer.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide can inhibit the proliferation and migration of cancer cells. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to reduce the production of amyloid-beta peptides in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective drug for use in preclinical and clinical studies. However, one limitation of using N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it is a relatively new drug and there is still much to learn about its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential use in treating various cancers, including lung cancer, breast cancer, and colon cancer. Another direction is to investigate its potential use in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide for therapeutic use. Finally, research is needed to investigate the long-term safety and efficacy of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been studied for its anti-tumorigenic properties and has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the production of amyloid-beta peptides.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O3/c18-12-1-6-16(15(19)11-12)20-17(24)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(25)26/h1-6,11H,7-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLZMTDZCOKGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



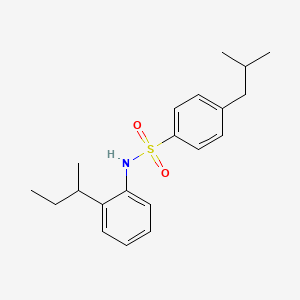
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
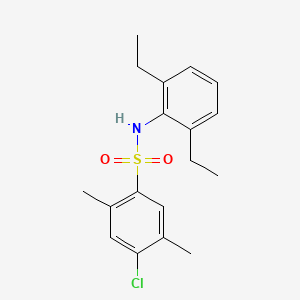
![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)
![N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
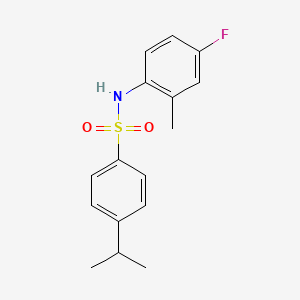
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4286795.png)
